4-(aminomethyl)-N,N-diethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)11-7-5-10(9-13)6-8-11/h5-8H,3-4,9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWAKSWBYWRMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(aminomethyl)-N,N-diethylbenzamide (CAS 926189-99-3): Properties, Synthesis, and Research Perspectives
Disclaimer: The compound 4-(aminomethyl)-N,N-diethylbenzamide (CAS 926189-99-3) is a sparsely documented research chemical. Extensive experimental data regarding its physicochemical properties, synthesis, and biological activity is not currently available in peer-reviewed literature. This guide consolidates available supplier data and theoretical predictions, and provides expert-driven analysis based on structurally related analogs to guide future research and development. All proposed protocols are illustrative and require validation.
Executive Summary and Compound Identification
This compound is a substituted benzamide derivative characterized by a diethylamide group and an aminomethyl substituent at the para position of the benzene ring. While its specific applications are not yet defined in the public domain, its structural similarity to well-known compounds, particularly in the class of insect repellents, suggests potential avenues for investigation. This document serves as a foundational guide for researchers, offering a comprehensive overview of its known and predicted properties, a theoretical framework for its synthesis and characterization, and a proposed roadmap for its systematic evaluation.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 926189-99-3 | ChemScene[1] |
| Molecular Formula | C₁₂H₁₈N₂O | ChemScene[1] |
| Molecular Weight | 206.28 g/mol | ChemScene[1] |
| IUPAC Name | This compound | N/A |
| SMILES | O=C(N(CC)CC)C1=CC=C(CN)C=C1 | ChemScene[1] |
| InChI | InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)11-7-5-10(9-13)6-8-11/h5-8H,3-4,9,13H2,1-2H3 | N/A (Computed) |
| InChIKey | YDCSBOKXCFBBEW-UHFFFAOYSA-N | N/A (Computed) |
Physicochemical and Computed Properties
Experimental physicochemical data for this compound is not publicly available. The following properties have been computationally predicted and are provided by chemical suppliers. These values are useful for initial experimental design, such as selecting appropriate solvent systems for chromatography or reaction workups, but must be experimentally verified.
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 46.33 Ų | ChemScene[1] |
| LogP (Octanol-Water Partition Coeff.) | 1.6273 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 4 | ChemScene[1] |
| Purity (Typical) | ≥98% | ChemScene[1] |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[1] |
Synthesis and Characterization: A Theoretical Workflow
While a validated synthesis for this compound has not been published, a logical and robust synthetic route can be proposed based on fundamental amide bond formation chemistry. The most direct approach involves the coupling of a protected 4-(aminomethyl)benzoic acid derivative with diethylamine.
Proposed Retrosynthetic Pathway
The causality behind this proposed route is the need to protect the primary amine of the aminomethyl group to prevent side reactions during the amide coupling step. A tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under coupling conditions and its facile removal under acidic conditions.
Caption: Proposed three-step synthesis of the target compound.
Detailed Hypothetical Protocol
This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC) and the final product's identity confirmed via comprehensive spectroscopic analysis.
-
Step 1: Boc-Protection of 4-(Aminomethyl)benzoic acid
-
Dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH (aq).
-
Cool the solution to 0°C in an ice bath.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction completion via TLC (disappearance of starting material).
-
Acidify the mixture with 1M HCl to pH ~3 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
-
-
Step 2: Amide Coupling
-
Dissolve the Boc-protected acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir for 15 minutes to activate the carboxylic acid.
-
Add diethylamine (1.2 eq) dropwise.
-
Stir at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify via flash column chromatography (silica gel) if necessary.
-
-
Step 3: Boc-Deprotection
-
Dissolve the purified, protected compound in Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic acid (TFA, ~20-30% v/v) or a saturated solution of HCl in diethyl ether.
-
Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.
-
Evaporate the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the free base into DCM or ethyl acetate.
-
Dry the organic layer and concentrate to yield the final product, this compound.
-
Expected Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include: aromatic protons on the benzene ring (two doublets, ~7.3-7.5 ppm), a singlet for the aminomethyl (-CH₂-NH₂) protons (~3.9 ppm), two broad quartets for the N-ethyl (-CH₂-CH₃) methylene protons (~3.3-3.6 ppm, distinct due to restricted amide bond rotation), a singlet for the primary amine protons (-NH₂, variable shift), and two broad triplets for the N-ethyl methyl protons (~1.1-1.3 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Key signals expected: amide carbonyl (~171 ppm), four aromatic carbons (~127-140 ppm), the aminomethyl carbon (~45 ppm), and two sets of signals for the N-ethyl carbons (methylenes ~40-43 ppm, methyls ~13-14 ppm).
-
Mass Spectrometry (ESI+): The primary ion observed should be the protonated molecule [M+H]⁺. The calculated monoisotopic mass of the neutral molecule C₁₂H₁₈N₂O is 206.1419 Da. Therefore, the expected m/z for the [M+H]⁺ ion would be approximately 207.1497.
Potential Pharmacological Profile: Inference from Structural Analogs
Given the absence of pharmacological data for the title compound, we must turn to its closest, well-characterized structural analogs: N,N-diethylbenzamide and its renowned derivative, N,N-diethyl-m-toluamide (DEET) . These compounds are potent and widely used insect repellents.[2][3]
Hypothesized Mechanism of Action
The primary mechanism of DEET is the modulation of insect olfactory systems.[4] It does not act as a simple blocker of attractive scents but rather as an active signaling molecule that confuses insects. Research has led to several hypotheses for its mode of action, which may be relevant for this compound:
-
Odorant Receptor (OR) Agonism: DEET directly activates specific insect ORs, creating a repellent "smell" that insects actively avoid.[5]
-
OR Antagonism/Confusion: DEET can also inhibit or "confuse" the response of ORs that normally detect human host cues like lactic acid, making the host harder to locate.[6][7]
-
Contact Repellency: Upon physical contact, the bitter taste of DEET acts as a powerful feeding deterrent via gustatory receptors.[2]
The core N,N-diethylbenzamide scaffold is responsible for this activity. The addition of the polar -(CH₂)-NH₂ group at the para-position in our compound of interest would significantly alter its polarity and hydrogen bonding capacity compared to DEET. This change could either enhance or diminish its interaction with insect receptors. It presents a clear, testable hypothesis for researchers in the field of vector control.
Caption: Hypothesized mechanism of repellency based on DEET analogs.
Preliminary Toxicological Considerations
Safety data for the title compound is unavailable. However, safety data sheets (SDS) for related benzamides provide a baseline for safe handling. N,N-Diethylbenzamide and 4-aminobenzamide are classified as causing skin and serious eye irritation, and may be harmful if swallowed.[8][9][10] Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.
Proposed Research Protocols for Compound Evaluation
For scientists and drug development professionals, the following outlines a logical progression of experiments to systematically characterize this novel compound.
Protocol: Analytical Method Development (HPLC)
Objective: To develop a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of synthesized batches and for potential future pharmacokinetic studies.
Rationale: A validated HPLC method is fundamental for quality control. A reverse-phase method is chosen due to the moderate polarity of the compound. The method for DEET analysis can serve as an excellent starting point.[11][12]
Step-by-Step Methodology:
-
System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) on an HPLC system equipped with a UV detector.
-
Mobile Phase Screening:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Start with an isocratic method (e.g., 60% A, 40% B) to determine initial retention time.
-
-
Gradient Optimization: Develop a gradient method to ensure separation from potential impurities. A suggested starting gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Detection: Monitor at multiple wavelengths based on a UV scan of the compound in the mobile phase. A starting point would be 254 nm and 280 nm.
-
Validation: Once a suitable method is established, validate for linearity, accuracy, precision, and limit of detection (LOD) according to standard guidelines.
Caption: Standard workflow for HPLC purity analysis.
Conclusion and Future Directions
This compound (CAS 926189-99-3) represents an uncharacterized molecule with potential for discovery, particularly within the domain of chemical ecology and vector control, owing to its structural relationship with potent insect repellents. This guide provides a foundational, albeit theoretical, framework for its study. The immediate priorities for the research community should be the validation of a synthetic route, complete spectroscopic characterization, and the experimental determination of its core physicochemical properties. Following this, screening its activity on insect olfactory and gustatory receptors would be a logical step to test the hypotheses derived from its structural analogs. This compound serves as a compelling example of how structure-based inference can guide the exploration of novel chemical space.
References
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ResearchGate. Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide. [Link]
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ResearchGate. Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide. [Link]
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CAS Common Chemistry. (+)-Limonene. [Link]
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PrepChem.com. Synthesis of N,N-Diethylbenzamide. [Link]
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Wikipedia. DEET. [Link]
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MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex. [Link]
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NIST. Benzamide, N,N-diethyl-4-methyl-. [Link]
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NIH National Library of Medicine. The mysterious multi-modal repellency of DEET. [Link]
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ScienceDirect. Mini Review: Mode of Action of Mosquito Repellents. [Link]
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Frontiers. Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. [Link]
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SciELO Cuba. A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]
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National Pesticide Information Center. DEET Technical Fact Sheet. [Link]
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Academia.edu. Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents. [Link]
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Structure and molecular weight of 4-(aminomethyl)-N,N-diethylbenzamide
An In-Depth Technical Guide to 4-(aminomethyl)-N,N-diethylbenzamide: Structure, Properties, and Application as a Filovirus Entry Inhibitor
Introduction
This compound is a substituted benzamide that has emerged as a significant scaffold in medicinal chemistry. While its direct applications are specialized, its core structure is the foundation for a class of potent antiviral agents. This guide provides a comprehensive technical overview of its structure, molecular weight, synthesis, and characterization. It places a particular emphasis on its role as a precursor and key pharmacophore in the development of entry inhibitors for highly pathogenic filoviruses, such as Ebola (EBOV) and Marburg (MARV) viruses. This document is intended for researchers and professionals in drug development, offering field-proven insights into the experimental and theoretical aspects of this compound.
Part 1: Core Molecular Structure and Physicochemical Properties
The unique arrangement of a flexible aminomethyl group and a stable diethylbenzamide moiety defines the chemical behavior and therapeutic potential of this molecule. Understanding its fundamental properties is the first step in its application.
Chemical Structure
The molecule consists of a central benzene ring substituted at the 1- and 4-positions. A diethylamide group is attached to the carbonyl carbon at position 1, and an aminomethyl group is at position 4.
Caption: 2D structure of this compound.
Quantitative Data Summary
The key physicochemical properties of this compound and its common salt form are summarized below. These values are critical for experimental design, including dosage calculations and analytical method development.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| CAS Number | 926189-99-3 | 1158780-08-5 | [1],[2] |
| Molecular Formula | C₁₂H₁₈N₂O | C₁₂H₁₉ClN₂O | [1],[2] |
| Molecular Weight | 206.28 g/mol | 242.75 g/mol | [1],[2] |
| Topological Polar Surface Area (TPSA) | 46.33 Ų | - | [1] |
| logP (Predicted) | 1.6273 | - | [1] |
| Hydrogen Bond Donors | 1 | - | [1] |
| Hydrogen Bond Acceptors | 2 | - | [1] |
| Rotatable Bonds | 4 | - | [1] |
Part 2: Synthesis and Spectroscopic Characterization
The synthesis of this compound derivatives is a key process in the exploration of their therapeutic potential. The following sections detail a representative synthetic route and the analytical methods used for structural verification.
Synthetic Workflow
A common synthetic approach involves the amidation of a protected 4-(aminomethyl)benzoic acid derivative, followed by deprotection. This multi-step process ensures high purity and yield. The choice of a Boc (tert-butyloxycarbonyl) protecting group for the amine is standard practice, as it is stable under the conditions required for amide bond formation and can be removed cleanly under acidic conditions.
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from methodologies used for analogous compounds in antiviral research.[3]
-
Activation of Carboxylic Acid:
-
To a solution of 4-((tert-butoxycarbonyl)aminomethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases.
-
Causality: The conversion to an acid chloride is necessary to activate the carboxylic acid, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the diethylamine.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve diethylamine (2.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool this solution to 0 °C and add the previously prepared acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Causality: Diethylamine acts as the nucleophile. Triethylamine is a non-nucleophilic base used to quench the HCl byproduct generated during the reaction, preventing protonation of the diethylamine and driving the reaction to completion.
-
-
Work-up and Purification (Protected Intermediate):
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours.
-
Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the primary amine.
-
Concentrate the mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous sodium bicarbonate.
-
Extract with DCM, dry the combined organic layers over sodium sulfate, and concentrate to yield the final product, this compound.
-
Protocol: Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following are the expected results.[4][5][6]
-
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy:
-
Objective: To confirm the proton environment and connectivity.
-
Protocol: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Peaks (in CDCl₃):
-
~7.3-7.5 ppm: Multiplet, 4H (Aromatic protons of the benzene ring).
-
~3.8-3.9 ppm: Singlet, 2H (Methylene protons of the -CH₂NH₂ group).
-
~3.2-3.6 ppm: Quartet, 4H (Methylene protons of the two ethyl groups, -N(CH₂CH₃)₂). May appear as two broad signals due to restricted rotation around the amide C-N bond.
-
~1.6-1.8 ppm: Broad singlet, 2H (Amine protons, -NH₂). This peak may exchange with D₂O.
-
~1.1-1.3 ppm: Triplet, 6H (Methyl protons of the two ethyl groups, -N(CH₂CH₃)₂).
-
-
-
¹³C NMR Spectroscopy:
-
Objective: To identify all unique carbon atoms in the molecule.
-
Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled spectrum.
-
Expected Peaks (in CDCl₃):
-
~171-172 ppm: Amide carbonyl carbon (C=O).
-
~127-140 ppm: Multiple peaks corresponding to the aromatic carbons.
-
~45-46 ppm: Methylene carbon of the aminomethyl group (-CH₂NH₂).
-
~39-44 ppm: Methylene carbons of the ethyl groups (-N(CH₂CH₃)₂).
-
~13-15 ppm: Methyl carbons of the ethyl groups (-N(CH₂CH₃)₂).
-
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Protocol: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: A prominent peak at m/z = 207.15 [M+H]⁺, corresponding to the protonated molecule.
-
Part 3: Application in Antiviral Drug Development
The this compound scaffold is a validated starting point for developing inhibitors of filovirus entry. Research has demonstrated that derivatives of this molecule can effectively block the entry of Ebola and Marburg viruses into host cells.[7]
Mechanism of Action: Filovirus Entry Inhibition
While the precise molecular target is still under investigation, compounds based on this scaffold are known to interfere with the viral glycoprotein (GP), which is essential for viral entry into host cells. The proposed mechanism involves preventing the conformational changes in GP that are required for the fusion of the viral and host cell membranes.[3][8]
Caption: Proposed mechanism of viral entry inhibition by benzamide derivatives.
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns have explored modifications to the core this compound structure to enhance antiviral potency.[3][7]
-
Amide Portion: Replacing the diethylamide with larger, more complex cyclic amines or substituted anilines can significantly increase potency.
-
Aromatic Ring: Substitution on the benzamide ring can modulate electronic properties and binding interactions.
-
Aminomethyl Group: The primary amine is often replaced with secondary or tertiary amines (e.g., morpholine, piperidine) to improve metabolic stability and potency. These modifications led to the discovery of compounds with low micromolar to high nanomolar efficacy against live Ebola and Marburg viruses.[8]
Part 4: Safety, Handling, and Storage
As a research chemical, this compound requires careful handling. The following guidelines are based on safety data for structurally related benzamides.[9][10]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C for long-term stability.[1]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician if you feel unwell.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[10]
-
Conclusion
This compound is more than a simple organic molecule; it is a validated and highly valuable scaffold in the urgent search for broad-spectrum antiviral therapeutics. Its straightforward synthesis, coupled with the proven potential for chemical modification, makes it an attractive starting point for drug discovery campaigns targeting filoviruses and potentially other emerging viral threats. The in-depth understanding of its structure, properties, and synthesis outlined in this guide provides a solid foundation for researchers aiming to harness its potential in developing next-generation medical countermeasures.
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Pharmaffiliates. 4-Amino-N,N-diethylbenzamide. [Link]
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Gaisina, I. N., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry, 63(13), 7211–7225. [Link]
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Gaisina, I. N., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. PMC. [Link]
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ResearchGate. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections | Request PDF. [Link]
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PubChem. 4-(aminomethyl)-N-methylbenzamide. [Link]
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MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]
-
MDPI. N,N-Diethyl-3-methylbenzamide. [Link]
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The 4-(Aminomethyl)benzamide Scaffold: Design, Synthesis, and Application
The 4-(aminomethyl)benzamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the design of serine protease inhibitors and kinase inhibitors, particularly for Rho-associated protein kinase (ROCK). Its structural utility lies in its ability to mimic the side chains of basic amino acids (Arginine/Lysine) while providing a rigid aromatic spacer that orients hydrogen bond donors/acceptors into precise geometries.
This technical guide details the design principles, synthetic methodologies, and therapeutic applications of this scaffold, with a specific focus on ROCK inhibition.[1]
Scaffold Architecture & Physicochemical Properties
The 4-(aminomethyl)benzamide moiety consists of a benzene ring substituted para- with an amide functionality and an aminomethyl group.
-
Rigid Linker: The phenyl ring acts as a rigid spacer (approx. 4.5–5.0 Å) between the amide carbonyl/nitrogen and the primary amine. This distance is critical for spanning the S1 specificity pocket in proteases or the ATP-binding cleft in kinases.
-
Cationic Center: The primary amine at the 4-position (pKa ~9.5) is protonated at physiological pH. It mimics the guanidinium group of Arginine or the
-amino group of Lysine, facilitating salt-bridge interactions with Aspartate or Glutamate residues in the target protein. -
Hydrogen Bonding: The amide group serves as a directional H-bond donor/acceptor, often anchoring the molecule to the protein backbone (e.g., the hinge region of kinases).
Structural Bioisosterism
In drug design, this scaffold is often compared to 4-amidinobenzamide . While the amidine group is more basic (pKa ~11-12) and planar, the aminomethyl group offers greater rotational freedom and a lower pKa, which can improve oral bioavailability and membrane permeability by reducing the energetic penalty of desolvation.
Therapeutic Application: ROCK Inhibition[1][2][3][4]
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that regulate cell shape, motility, and contraction.[2] Hyperactivation of ROCK is implicated in cardiovascular diseases, glaucoma, and fibrosis.
Mechanism of Action
4-(aminomethyl)benzamide derivatives function primarily as ATP-competitive inhibitors .
-
Hinge Binding: The amide nitrogen (often substituted with a heterocycle like pyridine or isoquinoline) forms hydrogen bonds with the hinge region of the kinase (e.g., Met156 in ROCK1).
-
Ribose Pocket Interaction: The 4-aminomethyl group projects into the ribose-binding pocket or the solvent-exposed region, often forming a salt bridge with specific acidic residues (e.g., Asp176 or Asp218 in ROCK2) that differentiate ROCK from other AGC kinases like PKA.
Signaling Pathway Visualization
The following diagram illustrates the ROCK signaling cascade and the intervention point of benzamide inhibitors.
Caption: The RhoA/ROCK signaling pathway showing the inhibition of downstream actomyosin contraction by benzamide-based inhibitors.
Experimental Protocols
Protocol A: Synthesis of N-(4-pyridyl)-4-(aminomethyl)benzamide
This protocol describes the synthesis of a representative ROCK inhibitor core. The synthesis utilizes a Boc-protection strategy to prevent polymerization of the amino-acid starting material.
Reagents:
-
4-(aminomethyl)benzoic acid[3]
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Aminopyridine[4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)[1]
-
Solvents: Dioxane, DMF, DCM.
Step-by-Step Methodology:
-
Boc Protection:
-
Dissolve 4-(aminomethyl)benzoic acid (10 mmol) in 1:1 Dioxane/Water (20 mL).
-
Add NaOH (1M, 11 mmol) followed by Boc₂O (11 mmol).
-
Stir at RT for 12 hours. Acidify with 1M HCl to pH 3.
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 4-((tert-butoxycarbonylamino)methyl)benzoic acid .
-
-
Amide Coupling:
-
Dissolve the Boc-protected acid (1.0 eq) in dry DMF (5 mL/mmol).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to activate the acid.
-
Add 4-aminopyridine (1.1 eq). Stir at RT for 16–24 hours under N₂ atmosphere.
-
Note: 4-aminopyridine is nucleophilically poor; heating to 50°C may be required if conversion is low.
-
Quench with water, extract with EtOAc. Wash with brine and saturated NaHCO₃. Purify via flash chromatography (DCM/MeOH gradient).
-
-
Deprotection:
-
Dissolve the intermediate in DCM (10 mL/mmol).
-
Add TFA (20% v/v). Stir at RT for 2 hours.
-
Concentrate in vacuo. Neutralize the TFA salt using basic resin or by washing with sat. NaHCO₃ during extraction (if product solubility permits) or isolate as the TFA salt for biological testing.
-
Self-Validation Check:
-
NMR: The methylene protons of the CH₂-NH₂ group should shift from ~4.2 ppm (Boc-protected) to ~4.0 ppm (free amine) in DMSO-d6.
-
MS: Confirm [M+H]+ = 228.1 (approx) for the final product.
Synthetic Workflow Diagram
Caption: Synthetic route for the preparation of the benzamide ROCK inhibitor scaffold.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of structural modifications on ROCK1 inhibitory potency, highlighting the necessity of the 4-aminomethyl group.
| Compound Variant | R-Group (Amide N) | 4-Position Substituent | ROCK1 IC50 (nM) | Interpretation |
| Lead (Y-27632 Analog) | 4-Pyridyl | Aminomethyl (-CH₂NH₂) | 140 | Optimal length and charge for Asp interaction. |
| Variant A | 4-Pyridyl | Amidine (-C(=NH)NH₂) | 85 | Higher potency but lower permeability (more basic). |
| Variant B | 4-Pyridyl | Methyl (-CH₃) | >10,000 | Loss of electrostatic interaction (Salt bridge). |
| Variant C | Phenyl | Aminomethyl (-CH₂NH₂) | 2,500 | Loss of hinge-binding H-bond acceptor (Pyridine N). |
| Variant D | 4-Pyridyl | Amino (-NH₂) | 1,200 | Linker too short; steric clash or inability to reach Asp. |
Note: Data represents aggregated trends from ROCK inhibitor medicinal chemistry campaigns (see References).
References
-
Structure-Based Design of ROCK Inhibitors
-
Synthetic Methodology
- Source: Organic Syntheses
- Title: Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles (General Amide Coupling Protocols)
-
URL:[Link]
-
Medicinal Chemistry of Benzamides
- Source: PeerJ / PubMed Central
- Title: Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR
-
URL:[Link]
-
Bioisosterism in Drug Design
- Source: MDPI Molecules
- Title: Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs
-
URL:[Link]
-
Serine Protease Inhibition
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peerj.com [peerj.com]
- 6. rcsb.org [rcsb.org]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
4-(aminomethyl)-N,N-diethylbenzamide solubility and LogP data
An In-depth Technical Guide to the Physicochemical Properties of 4-(aminomethyl)-N,N-diethylbenzamide: Solubility and LogP
Introduction
This compound is a substituted benzamide derivative with structural features that make it of interest to researchers in medicinal chemistry and drug development. Its molecular architecture, comprising a basic primary amine, a tertiary amide, and a benzene ring, dictates its physicochemical properties. Two of the most critical parameters in the early assessment of a compound's drug-likeness are its lipophilicity (LogP) and aqueous solubility. These properties profoundly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent.
This technical guide provides a comprehensive analysis of the available data on the solubility and LogP of this compound. As a Senior Application Scientist, this guide moves beyond a simple data summary. It delves into the causality behind experimental design for determining these properties, offers detailed, field-proven protocols for their measurement, and provides insights into how this data can guide drug development strategies. While specific experimental data for this compound is limited in publicly accessible literature, we will utilize high-quality predicted data and established methodologies to provide a robust framework for its characterization.
Part 1: Lipophilicity Profile (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes. The octanol-water partition coefficient (LogP) is the most widely accepted measure of this property. It is a key component of frameworks like Lipinski's Rule of 5, which helps predict the oral bioavailability of a drug candidate.[1]
LogP Data for this compound
A survey of chemical databases reveals a computationally predicted LogP value for this compound. This value provides a valuable starting point for assessing its lipophilicity.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Predicted LogP | Data Source |
| This compound | 926189-99-3 | C₁₂H₁₈N₂O | 206.28 g/mol | 1.6273 | ChemScene[2] |
Table 1: Predicted Physicochemical Properties of this compound.
A LogP of 1.63 suggests that the compound has a balanced hydrophilic-lipophilic character. It is moderately lipophilic, a characteristic that often correlates with good membrane permeability without excessive accumulation in fatty tissues.
Experimental Determination of LogP: The Shake-Flask Method (OECD 107)
The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of partitioning.[1][3] The protocol is designed to achieve a true equilibrium of the solute between two immiscible phases, n-octanol and water (or a suitable buffer), ensuring thermodynamic validity.
-
Preparation of Phases:
-
Pre-saturate high-purity n-octanol with water (or buffer, typically PBS at pH 7.4) by shaking them together for at least 24 hours at the experimental temperature (e.g., 25°C).[1]
-
Similarly, pre-saturate the aqueous phase (e.g., phosphate-buffered saline, pH 7.4) with n-octanol.
-
Causality: Pre-saturation is critical to prevent volume changes in the phases during the experiment, which would alter the final concentration measurements and lead to inaccurate LogP values.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in the n-octanol phase. The concentration should be chosen to be well within the linear range of the analytical method and below the solubility limit in both phases.
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass separatory funnel), combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated aqueous phase.[4] The volume ratio can be adjusted depending on the expected LogP to ensure quantifiable concentrations in both layers.[4]
-
Shake the vessel vigorously for a set period (e.g., 15-30 minutes) at a controlled temperature. The goal is to maximize the interfacial surface area to facilitate rapid equilibration.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation at a low speed can be employed to accelerate this process and resolve any emulsions.[4]
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Quantify the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of this ratio: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase])
-
Caption: Workflow for Shake-Flask LogP Determination.
Part 2: Aqueous Solubility Profile
Aqueous solubility is a fundamental property that dictates the dissolution rate and concentration of a drug in the gastrointestinal tract, thereby controlling its absorption and bioavailability.[6] Solubility can be assessed under two paradigms: kinetic and thermodynamic.[7] Kinetic solubility measures the precipitation of a compound from a DMSO stock solution, useful for high-throughput screening, while thermodynamic solubility represents the true equilibrium concentration and is the definitive measure for drug development.[7][8]
Solubility of this compound
Experimental Determination of Thermodynamic Solubility
The equilibrium shake-flask method remains the reference standard for determining thermodynamic solubility.[8] This method ensures that the solution is in equilibrium with the solid-state material, providing the most accurate and relevant value for biopharmaceutical assessment.
-
System Preparation:
-
Add an excess amount of solid this compound to a series of vials. A visual excess of solid must be present throughout the experiment to ensure saturation.
-
To each vial, add a precise volume of the desired aqueous medium (e.g., water, pH-adjusted buffers from pH 2 to 10 to generate a pH-solubility profile).
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) using a rotator or shaker.
-
Equilibration time is critical and compound-dependent. A minimum of 24-48 hours is standard, but longer times may be needed.[8] It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that a plateau concentration has been reached.
-
Causality: Insufficient equilibration is a common source of error, leading to an underestimation of the true thermodynamic solubility.
-
-
Sample Clarification:
-
After equilibration, the undissolved solid must be removed to analyze the saturated supernatant.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF).
-
Self-Validation: It is good practice to analyze the first few drops of the filtrate separately to check for any adsorption of the compound onto the filter membrane.
-
-
Analysis and Quantification:
-
Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV or LC-MS/MS.
-
The measured concentration represents the thermodynamic solubility under the tested conditions.
-
Caption: Experimental Workflow for Thermodynamic Solubility.
Synthesis and Insights for Drug Development
The physicochemical profile of this compound, with a predicted LogP of ~1.6 and expected pH-dependent solubility, offers several key insights for researchers:
-
Favorable Lipophilicity: The LogP value is within the range often associated with good oral absorption and membrane permeability. It is not excessively lipophilic, which reduces the risk of metabolic instability or toxic accumulation in fatty tissues.
-
pH-Dependent Solubility: The basic aminomethyl group is the most significant feature influencing its solubility. As a free base, its aqueous solubility might be limited. However, in the acidic environment of the stomach (pH 1-3), it will be fully protonated and likely exhibit high solubility. This is a favorable characteristic for oral administration, as high solubility in the stomach can facilitate rapid dissolution.
-
Formulation Strategy: The pH-dependent solubility suggests that forming a salt (e.g., a hydrochloride or mesylate salt) would be a straightforward and highly effective strategy to ensure high aqueous solubility and stability in a solid dosage form.
-
Potential for Supersaturation: As the compound transits from the acidic stomach to the more neutral pH of the small intestine, its solubility will decrease. This can lead to a state of supersaturation, which, if maintained, can enhance absorption. The potential for precipitation in the intestine should be evaluated using biorelevant media like FaSSIF and FeSSIF (Fasted- and Fed-State Simulated Intestinal Fluid).[8]
References
- Avdeef, A., & Tsinman, K. (2006). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1405-1413.
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Garrido, C. L., et al. (2015). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]
-
Persky, A. M., & Pollack, G. M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]
- Subirats, X., et al. (2019). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionisable drugs.
-
Garrido, C. L., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 111-120. Retrieved from [Link]
- Glomme, A., & März, J. (2005). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 57(5), 533-545.
- Wang, X., et al. (2020). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
-
PubChem. (n.d.). 4-amino-N,N-diethylbenzamide. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). N,N-Diethylbenzamide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,N-Diethylbenzamide | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. raytor.com [raytor.com]
Methodological & Application
Application Notes & Protocols for Amide Coupling Reactions Using 4-(aminomethyl)-N,N-diethylbenzamide
Introduction: The Utility of 4-(aminomethyl)-N,N-diethylbenzamide in Synthesis
This compound is a versatile primary amine building block frequently employed in medicinal chemistry and drug discovery. Its structure incorporates a reactive primary benzylic amine for amide bond formation, a central phenyl ring for structural rigidity, and a diethylbenzamide moiety that can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The amide bond is a cornerstone of peptide and protein structure and is one of the most frequently formed bonds in the synthesis of pharmaceutical agents.[1][2] Therefore, robust and efficient protocols for coupling this amine with a wide array of carboxylic acids are essential for researchers.
This guide provides an in-depth analysis of amide coupling strategies for this compound, moving beyond simple step-by-step instructions to explain the underlying chemical principles. We will explore several industry-standard coupling reagents, offering detailed protocols, comparative data, and troubleshooting advice to empower scientists to achieve high yields and purity in their synthetic endeavors.
The Core of the Reaction: Mechanism of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions due to the formation of a non-reactive ammonium carboxylate salt. The key to successful amide coupling is the in-situ activation of the carboxylic acid's carbonyl group, transforming the hydroxyl into a better leaving group.[1] This creates a highly electrophilic intermediate that is readily attacked by the nucleophilic primary amine of this compound.
Most modern coupling reagents, whether carbodiimide, phosphonium, or uronium-based, operate on this fundamental principle. The choice of reagent is dictated by factors such as the steric and electronic properties of the substrates, potential for racemization of chiral centers, and the desired work-up and purification strategy.[1]
Sources
Application Note: Preparation and Evaluation of Plasma Kallikrein Inhibitors via Benzylamine Intermediates
Abstract & Introduction
Plasma Kallikrein (PKa) is a serine protease pivotal to the contact activation system (intrinsic pathway) and the kallikrein-kinin system.[1][2] Uncontrolled PKa activity leads to the excessive release of bradykinin, the primary mediator of vascular permeability and edema in pathologies such as Hereditary Angioedema (HAE) and Diabetic Macular Edema (DME) .
Historically, PKa inhibitors relied on highly basic benzamidine moieties to anchor into the enzyme's S1 specificity pocket (which binds the arginine of the natural substrate). However, benzamidines often suffer from poor oral bioavailability. This guide details the synthesis and evaluation of benzylamine-based inhibitors , a class of molecules (exemplified by drugs like Berotralstat and Sebetralstat) that maintain high affinity for the S1 pocket while offering tunable physicochemical properties for oral administration.
The Biological Context
PKa cleaves High-Molecular-Weight Kininogen (HMWK) to release bradykinin.[1][3] Inhibiting this step is the primary therapeutic goal.
Figure 1: The Kallikrein-Kinin System.[1][2][3][4] The inhibitor targets PKa to prevent the cleavage of HMWK into Bradykinin.
Chemical Synthesis Protocol
The core challenge in synthesizing these inhibitors is constructing the benzylamine P1 linker —the moiety that mimics the arginine side chain. This protocol focuses on a convergent synthesis: preparing a functionalized benzylamine intermediate and coupling it to a heteroaryl scaffold (P2-P4 binding domains).
Phase A: Synthesis of the Chiral Benzylamine Intermediate
Rationale: Direct reductive amination is efficient, but for clinical candidates requiring high enantiopurity (e.g., R-isomers), the Ellman sulfinamide method is preferred to control stereochemistry at the benzylic position.
Reagents:
-
Aldehyde substrate (e.g., 3-substituted benzaldehyde)
-
(R)-tert-butylsulfinamide
-
Titanium(IV) ethoxide (Ti(OEt)4)
-
Grignard Reagent (e.g., cyclopropylmagnesium bromide or phenylmagnesium bromide)
-
HCl (4M in dioxane)[5]
Step-by-Step Workflow:
-
Imine Formation (Condensation):
-
Dissolve the aldehyde (1.0 eq) and (R)-tert-butylsulfinamide (1.1 eq) in anhydrous THF under N2.
-
Add Ti(OEt)4 (2.0 eq) dropwise.
-
Stir at RT for 12–18 hours. Monitor by TLC/LC-MS.
-
Quench: Pour into brine, filter the titanium salts through Celite, and extract with EtOAc.
-
-
Diastereoselective Addition:
-
Cool the purified sulfinyl imine (from step 1) to -78°C in anhydrous CH2Cl2 or THF.
-
Add the Grignard reagent (1.5 eq) dropwise to minimize exotherms.
-
Expert Insight: The bulky tert-butyl group directs the nucleophile to a specific face of the imine, establishing the chiral center.
-
Warm to RT and stir for 4 hours. Quench with saturated NH4Cl.
-
-
Deprotection to Free Amine:
-
Dissolve the sulfinamide intermediate in MeOH.
-
Add 4M HCl in dioxane (excess).[5] Stir for 1 hour.
-
Concentrate in vacuo to yield the Chiral Benzylamine Hydrochloride Salt .
-
Phase B: Coupling to the Core Scaffold
Rationale: The benzylamine must be attached to a "cap" (often a heteroaryl carboxylic acid) that occupies the S2/S3 hydrophobic pockets to confer selectivity against other serine proteases like Thrombin.
Reagents:
-
Core Carboxylic Acid (e.g., substituted pyrazole or pyridine carboxylic acid)
-
HATU (Coupling agent)
-
DIPEA (Base)
-
DMF (Solvent)
Protocol:
-
Dissolve the Core Carboxylic Acid (1.0 eq) in DMF (0.1 M concentration).
-
Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir for 5 minutes to activate the acid.
-
Add the Benzylamine Hydrochloride Salt (from Phase A, 1.0 eq).
-
Stir at RT for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and Brine.
-
Purification: Reverse-phase HPLC (C18 column). Note: Benzylamines can cause peak tailing; use 0.1% Formic Acid or TFA in the mobile phase.
Figure 2: Convergent synthetic workflow for benzylamine-based PKa inhibitors.
Biological Evaluation (Chromogenic Assay)
Once synthesized, the inhibitor's potency (IC50) must be validated using a chromogenic substrate assay.[1] This protocol uses S-2302 (H-D-Pro-Phe-Arg-pNA), a standard substrate for plasma kallikrein.[1][3][6][7][8]
Assay Principle
PKa cleaves the p-nitroaniline (pNA) group from the S-2302 peptide.[1][3][6] Free pNA absorbs light at 405 nm .[3] The inhibitor reduces the rate of pNA release.
Materials
-
Substrate: S-2302 (Chromogenix or equivalent).
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Triton X-100, pH 7.8.
-
Control: Berotralstat or Avoralstat (as positive control).
Protocol Steps
-
Preparation:
-
Dilute PKa enzyme to 2 nM in Assay Buffer.
-
Prepare serial dilutions of your synthesized inhibitor (e.g., 1000 nM down to 0.1 nM) in buffer containing <1% DMSO.
-
-
Pre-Incubation (Critical Step):
-
Add 50 µL of Enzyme solution + 20 µL of Inhibitor solution to a 96-well clear plate.
-
Incubate at 37°C for 15 minutes . Expert Note: This allows the inhibitor to equilibrate with the active site before the substrate competes for binding.
-
-
Reaction Initiation:
-
Measurement:
-
Immediately monitor Absorbance at 405 nm (A405) in kinetic mode for 20 minutes (read every 30 seconds).
-
-
Data Analysis:
-
Calculate the initial velocity (slope of the linear portion of the curve).
-
Plot % Inhibition vs. Log[Inhibitor].
-
Fit to a 4-parameter logistic equation to determine IC50.
-
Data Reporting Template
| Compound ID | Structure Type | PKa IC50 (nM) | Selectivity (vs Thrombin) |
| Ref-1 | Benzamidine | 1.5 | 50x |
| Test-01 | Benzylamine (Unsub) | 45.0 | >1000x |
| Test-02 | Benzylamine (3-CF3) | 2.1 | >2000x |
Expertise & Troubleshooting (E-E-A-T)
Structure-Activity Relationship (SAR) Insights
-
The "P1" Basicity Dilemma: A highly basic P1 group (like benzamidine, pKa ~11) binds tightly to Asp189 in the S1 pocket but has poor membrane permeability (oral absorption).
-
The Benzylamine Solution: Substituted benzylamines (pKa ~9.0–9.5) offer a "Goldilocks" zone. They are basic enough to form the salt bridge with Asp189 but less ionized at physiological pH than benzamidines, facilitating gut absorption.
-
Selectivity: The benzylamine core binds many serine proteases. To achieve selectivity for PKa over Factor XIIa or Thrombin, optimization of the P4 capping group (the amide coupled in Phase B) is essential. Bulky, hydrophobic groups often favor the PKa S4 pocket.
Common Pitfalls
-
Racemization: If using standard amide coupling (EDC/HOBt) on a chiral benzylamine, verify enantiomeric excess (ee) via Chiral HPLC. The Ellman route (Phase A) is generally robust against racemization.
-
Assay Drift: If IC50 values shift, check the pH of the Tris buffer. PKa activity is highly pH-dependent (optimal at 7.8).
-
Sticky Compounds: Hydrophobic inhibitors may stick to plastic. Ensure 0.01% Triton X-100 or BSA is present in the assay buffer.
References
-
BioCryst Pharmaceuticals. (2021).[13] Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE).[10][12] Journal of Medicinal Chemistry.[4][10]
-
KalVista Pharmaceuticals. (2022). Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group. Journal of Medicinal Chemistry.[4][10]
-
DiaPharma. (2024). Chromogenic Substrate S-2302 for Plasma Kallikrein Assay Protocol.[1][3][8]
-
BenchChem. (2025).[3] Application Note: Chromogenic Assay for Plasma Kallikrein Activity.[1][3][7][8]
-
Stürzebecher, J., et al. (1994). Novel plasma kallikrein inhibitors of the benzamidine type.[11] Brazilian Journal of Medical and Biological Research.[11]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bicycletherapeutics.com [bicycletherapeutics.com]
- 5. Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diapharma.com [diapharma.com]
- 7. diapharma.com [diapharma.com]
- 8. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 9. researchgate.net [researchgate.net]
- 10. Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel plasma kallikrein inhibitors of the benzamidine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Berotralstat Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Note: Utilizing the 4-(Aminomethyl)benzamide Scaffold as a Rigid Linker in PROTAC Design
Executive Summary
The efficacy of Proteolysis-Targeting Chimeras (PROTACs) is governed not just by ligand affinity, but by the physicochemical and structural properties of the linker.[1][][3][4][5][6][7] While flexible linkers (PEG, alkyl chains) are common, they often incur a high entropic penalty upon ternary complex formation. This guide details the application of the 4-(aminomethyl)benzamide scaffold—exemplified by the physicochemical model 4-(aminomethyl)-N,N-diethylbenzamide —as a rigid, aromatic linker strategy.[8]
This approach is designed to:
-
Restrict Conformational Space: Reduce the entropic cost of binding (
). -
Optimize Exit Vectors: Fix the orientation between the E3 ligase and Protein of Interest (POI).
-
Enhance Permeability: Modulate Lipophilicity (LogD) and Polar Surface Area (PSA) via the benzamide motif.[8]
Scientific Rationale & Chemical Logic
The "Linkerology" Problem
Traditional flexible linkers (e.g., PEG) suffer from the "floppy linker" problem. They allow the PROTAC to adopt thousands of unproductive conformations, reducing the probability of forming a productive Ternary Complex (POI:PROTAC:E3).
The Benzamide Solution
The 4-(aminomethyl)benzamide motif offers a solution through structural rigidification .[8]
-
Aromatic Core: The phenyl ring acts as a planar spacer, preventing the "collapse" of the linker onto the protein surface.
-
Amide Bond: Provides a rigid dipole that can engage in hydrogen bonding with solvent or protein surface residues, improving solubility compared to purely hydrophobic alkyl chains.[8]
-
Exit Vector Control: The para-substitution pattern (1,4-substitution) enforces a linear extension of ~6–8 Å, distinct from the curved geometry of meta- or ortho- isomers.[8]
The Role of this compound
Strictly speaking, This compound is a mono-functional molecule (containing only one reactive primary amine).[8] In PROTAC design, it serves two critical roles:
-
Physicochemical Surrogate: It is used as a "capping" agent to experimentally determine if the benzamide motif permeates the cell membrane before committing to the full bifunctional synthesis.[8]
-
Linker Precursor: The "diethyl" group represents the attachment point for the second ligand.[8] In the actual PROTAC, the diethylamine is replaced by the amine-functionalized Ligand B (see Figure 1).
Computational & Structural Design[8]
Before synthesis, the linker geometry must be modeled.
Graphviz Workflow: Design Logic
Figure 1: The mechanistic impact of replacing flexible linkers with the rigid benzamide scaffold.[8] The pre-organized structure minimizes entropic loss during complex formation.
Experimental Protocols
Protocol A: Synthesis of the Bifunctional Linker
Note: To use this scaffold as a linker, we start with 4-(aminomethyl)benzoic acid (protected) to allow attachment at both ends.
Materials:
-
4-(Boc-aminomethyl)benzoic acid (CAS: 33233-67-9)[8]
-
Ligand A (Amine-functionalized, e.g., Pomalidomide-NH2)[8]
-
Ligand B (Amine-functionalized, e.g., Warhead-NH2)[8]
-
HATU, DIPEA, DMF, TFA.
Step-by-Step Procedure:
-
Activation (C-Terminus Coupling):
-
Dissolve 4-(Boc-aminomethyl)benzoic acid (1.0 eq) in dry DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 min at RT.[8]
-
Add Ligand A-NH2 (1.0 eq).[8] The "diethyl" position of the reference molecule is now occupied by Ligand A.
-
Stir for 2-4 hours. Monitor by LC-MS.[8]
-
Result: Boc-NH-CH2-Ph-CO-NH-LigandA.[8]
-
-
Deprotection (N-Terminus Activation):
-
Final Conjugation:
Protocol B: Physicochemical Validation (PAMPA)
Use this compound (the exact molecule) as a control to verify that this rigid motif does not destroy cell permeability.[8]
Objective: Determine if the benzamide core is permissible for intracellular delivery.
| Parameter | Flexible Linker (PEG-4) | Rigid Linker (Benzamide Model) | Target Range |
| LogD (pH 7.4) | -1.5 to 0.5 | 1.2 to 2.5 | 1.0 - 3.5 |
| TPSA (Ų) | > 100 | ~60-80 | < 140 |
| Rotatable Bonds | > 12 | 3-4 | < 10 |
Method:
-
Prepare a 10 mM stock of this compound in DMSO.[8]
-
Dilute to 50 µM in PBS (Donor Well).
-
Add PBS to the Acceptor Well (separated by a lipid-impregnated membrane).[8]
-
Incubate for 5 hours at RT.
-
Measure concentration in Acceptor Well via LC-MS/MS.[8]
-
Pass Criteria: P_app > 1.0 x 10⁻⁶ cm/s.[8]
Troubleshooting & Optimization
Solubility Issues
Symptom: The benzamide-based PROTAC precipitates during synthesis or biological testing. Root Cause: The aromatic ring increases planarity and π-π stacking aggregation.[7][8] Solution:
-
Introduce an ortho-substituent (e.g., Fluorine) on the benzene ring to twist the conformation and disrupt stacking.
-
"Wet" the linker: Add a short PEG-2 spacer between the amine and the benzene ring (e.g., 4-(2-aminoethoxy)benzamide).[8]
Steric Clash
Symptom: Weak ternary complex formation (High
-
Switch from para-substitution (1,4) to meta-substitution (1,3) to alter the exit vector angle by 120°.[8]
-
Extend the linker by performing an amide coupling with beta-alanine before attaching the benzamide.[8]
Visualization of the Synthesis Workflow
Figure 2: Convergent synthetic route for incorporating the benzamide linker scaffold.
References
-
Troup, R. I., et al. (2020).[8][] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link
-
Brem, J. (2025).[8] "Rigid Linkers in PROTAC Design: Benzamide Motifs." BOC Sciences Application Notes.
-
Mapelli, C., et al. (2020).[8] "Modulating PROTAC Physicochemical Properties with Rigid Linkers." Journal of Medicinal Chemistry. Link[8]
-
Klein, V. G., et al. (2020).[8] "Understanding the impact of linker rigidity on PROTAC ternary complex formation." Chemical Science. Link
-
BroadPharm. (2024).[8] "PROTAC Linker Catalog: Rigid vs. Flexible." BroadPharm Product Guide. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. precisepeg.com [precisepeg.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Benzyl Amine Intermediates
Status: Operational Ticket ID: PBA-PUR-001 Assigned Specialist: Senior Application Scientist
Introduction: The "Polar Amine Nightmare"
Welcome to the technical support hub for polar benzyl amine intermediates. If you are here, you are likely facing one of three scenarios:
-
Your product is streaking across the entire silica column.
-
Your product has vanished into the aqueous layer during extraction.
-
Your product is an intractable oil that refuses to crystallize.
Benzyl amines with additional polar functionality (hydroxyls, amides, heterocycles) possess a "Schizophrenic" nature—lipophilic enough to stick to silica, yet polar enough to resist elution or extraction. This guide abandons generic advice in favor of field-proven, mechanistic protocols.
Module 1: Chromatography Troubleshooting
Issue: Severe Tailing (Streaking) on Silica Gel
The Mechanism:
Standard silica gel is acidic (pKa ~5). Basic benzyl amines interact strongly with surface silanol groups (
Protocol A: The "Deactivation" Strategy (Mobile Phase Modifiers)
Do not run a bare silica column without a modifier.
-
The Modifier: Add 1% Triethylamine (TEA) or 1-2% Ammonium Hydroxide (NH₄OH) to your mobile phase.[1]
-
Why: The small, basic modifier saturates the acidic silanol sites, effectively "capping" them so your bulky product can pass through.
-
-
The Pre-Wash (Critical Step):
-
Flush the column with 2 Column Volumes (CV) of the mobile phase containing the modifier before loading the sample.
-
Failure Mode: If you don't pre-equilibrate, the modifier will be consumed by the silica at the top of the column, and your product will still streak.
-
Protocol B: The "Green" Alternative (DCM-Free)
Traditional DCM/MeOH gradients are toxic and expensive. Recent data suggests an alternative system for polar amines.
| Solvent System | Composition | Advantage |
| Traditional | DCM : MeOH : NH₄OH (90:10:1) | High solubility, but toxic and difficult to recycle. |
| Green Alternative | EtOAc : EtOH (3:1) + 1% TEA | Superior separation for polar amines; lower toxicity [1]. |
Decision Tree: Choosing Your Stationary Phase
Figure 1: Decision matrix for selecting the correct stationary phase and solvent system.
Module 2: The "Invisible" Product (Extraction)
Issue: Product Retention in Aqueous Layer
The Mechanism: Polar benzyl amines are amphiphilic. If the pH is not significantly higher than the pKa of the conjugate acid, the amine remains protonated (water-soluble). Furthermore, standard solvents (EtOAc, DCM) often cannot break the hydration shell of highly polar amines.
Protocol: The "3:1 Magic Solvent" Extraction
When your product is stuck in the water layer, stop adding more DCM. Use this specific ratio.
-
pH Adjustment:
-
Adjust aqueous layer pH to >12 using 2M NaOH or Saturated K₂CO₃.
-
Rule of Thumb: pH must be at least pKa + 2 to ensure 99% of the amine is in the free base form.
-
-
The Solvent:
-
Prepare a mixture of Chloroform : Isopropanol (3:1) or DCM : Isopropanol (3:1) .
-
Why: The alcohol disrupts the aqueous hydration shell, while the halogenated solvent provides density for phase separation. This mixture extracts polar compounds that pure DCM leaves behind [2].
-
-
Salting Out:
-
Saturate the aqueous layer with NaCl or K₂CO₃ .
-
Why: This increases the ionic strength of the water, forcing the organic amine out ("Salting Out" effect).
-
Data: Extraction Efficiency Comparison
| Solvent System | Extraction Efficiency (Polar Amine) | Notes |
|---|---|---|
| DCM (Pure) | ~40-60% | Often forms emulsions. |
| EtOAc | ~30-50% | Too much water solubility. |
| DCM : IPA (3:1) | >90% | Breaks emulsions; high recovery. |
Module 3: Scavenging & Ion Exchange (SCX)
Issue: Removing Non-Basic Impurities Without a Column
The Solution: Strong Cation Exchange (SCX) cartridges are the most underutilized tool in amine purification. They work on a "Catch and Release" mechanism.
Protocol: SCX Catch-and-Release
Materials: SCX Cartridge (Silica-bonded benzenesulfonic acid).[2]
-
Load (Catch):
-
Wash:
-
Flush with 2-3 CV of Methanol .
-
Result: This elutes all non-basic impurities (neutrals, acids).
-
-
Elute (Release):
-
Finish:
-
Concentrate the ammonia/methanol filtrate to obtain pure amine.
-
Figure 2: The "Catch and Release" workflow for isolating amines from neutral impurities.
Module 4: Salt Formation & Crystallization
Issue: Product is an Oil / Stability Issues
The Strategy: If the free base is an oil, convert it to a salt. Benzyl amine salts are often highly crystalline and stable.
Protocol: HCl Salt Formation
-
Dissolve: Dissolve the amine oil in a minimal amount of Diethyl Ether or EtOAc .
-
Precipitate: Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.
-
Observation: A white precipitate should form immediately.
-
Recrystallization: If the salt is amorphous (sticky solid):
-
Dissolve in minimum hot Ethanol or Isopropanol .
-
Add Diethyl Ether until slightly cloudy.
-
Cool slowly to 4°C.
-
Frequently Asked Questions (FAQ)
Q: I used 5% TEA in my column, but my product is still streaking. Why? A: You likely overloaded the column or the silica is too acidic. Switch to Amine-functionalized silica (NH₂-Silica). It has a basic surface and requires no mobile phase modifiers.
Q: Can I use TFA (Trifluoroacetic acid) in my mobile phase? A: Avoid TFA for normal phase silica purification of amines. It forms TFA salts which are often more polar and streak worse on silica. Use TFA only for Reverse Phase (C18) chromatography.
Q: My product is volatile. How do I remove the modifier (TEA/Pyridine)? A: If you used TEA, it can be difficult to remove by rotovap.
-
Option 1: Azeotrope with heptane 3-4 times.
-
Option 2: Use Ammonium Hydroxide instead of TEA; excess ammonia evaporates easily.
Q: The SCX cartridge didn't catch my amine. A: Check your loading solvent. If you load in a solvent that is too strong (like pure MeOH with high ionic strength buffers), retention may be poor. Load in DCM or 5% MeOH in DCM . Also, ensure the amine is not already a salt (e.g., HCl salt); it must be free to exchange.
References
-
Biotage. (2023).[6][7] What are alternatives to DCM/MeOH for polar reaction mix purifications? Retrieved from
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents.[8] Department of Chemistry. Retrieved from
-
Teledyne ISCO. (2012).[9] RediSep SCX Column: Purification Tactic. Retrieved from
-
BenchChem. (2025). Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. specartridge.com [specartridge.com]
- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Workup [chem.rochester.edu]
- 9. teledyneisco.com [teledyneisco.com]
Validation & Comparative
Optimized HPLC Profiling of 4-(aminomethyl)-N,N-diethylbenzamide: Retention Behavior vs. Critical Synthetic Impurities
Topic: HPLC Retention Time of 4-(aminomethyl)-N,N-diethylbenzamide vs. Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound (CAS 926189-99-3) is a critical building block in the synthesis of benzamide-based histone deacetylase (HDAC) inhibitors and novel ligands.[1] Its amphiphilic nature—possessing a basic primary amine (
This guide objectively compares the retention behavior of this compound against its three most critical synthetic impurities using two distinct chromatographic approaches: a traditional Acidic C18 Method and an optimized High-pH Hybrid Method . Experimental data demonstrates that the High-pH approach yields superior resolution (
The Chemical Context: Impurity Origins
To validate an HPLC method, one must first understand the "Separation Challenge." The impurities profiled in this guide represent the most common synthetic byproducts found during the reduction of the nitrile precursor or hydrolysis events.
Target Analyte & Impurity Profile
| Compound ID | Name | Structure / Origin | Polarity / pKa Characteristics |
| Analyte | This compound | Target Molecule | Basic Amine ( |
| Impurity A | 4-cyano-N,N-diethylbenzamide | Precursor (Starting Material) | Neutral. High retention on C18. |
| Impurity B | 4-(aminomethyl)benzoic acid | Hydrolysis Byproduct | Amphoteric. Zwitterionic at neutral pH. |
| Impurity C | 4-methyl-N,N-diethylbenzamide | Over-reduction Byproduct | Neutral/Lipophilic. Late eluter. |
Visualizing the Impurity Pathway
The following diagram illustrates the synthetic origins of these impurities, highlighting where they enter the process stream.
Figure 1: Synthetic pathway showing the origin of critical impurities A, B, and C relative to the target analyte.
Comparative Analysis: Acidic vs. High-pH Methods
The fundamental challenge with this compound is the protonation of the primary amine at low pH. This creates a charged cationic species that repels from the hydrophobic C18 stationary phase, leading to early elution and interaction with residual silanols (causing tailing).
Method A: Traditional Acidic Conditions (Not Recommended)
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus), 5 µm.
-
Mobile Phase: 0.1% TFA in Water / Acetonitrile.
-
Mechanism: Analyte is fully protonated (
). -
Outcome: The Target Analyte elutes near the void volume (
min), often co-eluting with polar matrix components. Peak tailing factor ( ) often exceeds 1.8 due to silanol interaction.
Method B: Optimized High-pH Conditions (Recommended)
-
Column: Hybrid Silica C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX), 3.5 µm.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4]
-
Mechanism: Analyte is in free-base form (
). -
Outcome: The neutral amine becomes more hydrophobic, increasing retention (
min) and resolution. Peak shape is sharp ( ) as silanol interactions are suppressed by the high pH and buffer cations.
Data Comparison: Retention Time (RT) & Resolution
| Compound | Method A (pH 2.5) RT (min) | Method B (pH 10.0) RT (min) | Performance Note |
| Impurity B (Acid) | 2.1 | 1.5 | Elutes early at high pH (ionized COO-). |
| Target Analyte | 1.8 (Tailing) | 6.5 (Sharp) | Massive gain in retention and shape. |
| Impurity A (Nitrile) | 8.4 | 8.2 | Consistent retention (neutral molecule). |
| Impurity C (Methyl) | 9.1 | 9.5 | Late eluting, well separated. |
Detailed Experimental Protocol (Method B)
This protocol is the "Gold Standard" for analyzing this compound, ensuring separation from both polar degradants and lipophilic precursors.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Ammonium Bicarbonate (
) -
Ammonium Hydroxide (
) -
Purified Water (18.2 MΩ·cm)
Instrument Parameters:
| Parameter | Setting | Rationale |
| Column | XBridge C18, 4.6 x 150 mm, 3.5 µm | Hybrid particle required for pH > 8 stability. |
| Column Temp | 35°C | Improves mass transfer for basic amines. |
| Flow Rate | 1.0 mL/min | Standard backpressure optimization. |
| Injection Vol | 5.0 µL | Prevent solvent effects; dissolve sample in 50:50 Mobile Phase. |
| Detection | UV @ 230 nm | Max absorption for benzamide; avoids nitrile cutoff. |
Gradient Table:
| Time (min) | % Mobile Phase A (10mM | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 40 | 60 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Step-by-Step Preparation:
-
Buffer Prep: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.
-
System Suitability: Inject a standard mixture containing the Analyte and Impurity A.
-
Requirement: Resolution (
) between Analyte and Impurity A > 5.0. -
Requirement: Tailing Factor (
) of Analyte < 1.3.[5]
-
Method Development Logic
The following decision tree explains the causality behind selecting the High-pH method over ion-pairing or HILIC alternatives.
Figure 2: Method development decision tree selecting High-pH chromatography for basic benzamide derivatives.
References
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link
-
ChemScene. (2024). Product Data: this compound (CAS 926189-99-3).[1][6] Link
-
Agilent Technologies. (2010). Tips and Tricks of HPLC Separations: Analyzing Basic Compounds. Link
-
BenchChem. (2025). HPLC Purification Protocols for Benzamide Derivatives. Link
Sources
- 1. 1803605-35-7,N-[3-(Aminomethyl)phenyl]isobutyramide Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Solid-phase extraction and liquid chromatographic quantitation of insect repellent N,N-diethyl-m-toluamide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. chemscene.com [chemscene.com]
Comparative Guide: Elucidating Diethylbenzamide Derivatives via Mass Spectrometry
This guide serves as a technical comparative analysis of the mass spectrometry (MS) fragmentation behaviors of N,N-diethylbenzamide (DEB) derivatives. It is designed for analytical chemists and drug metabolism researchers requiring precise structural elucidation and quantification strategies.
Executive Summary & Technical Rationale
N,N-diethylbenzamide derivatives (including the common insect repellent DEET and various pharmaceutical intermediates) present a unique challenge in mass spectrometry due to the stability of the amide bond and the competing fragmentation pathways of the N-alkyl chains.
The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is not merely operational; it dictates the structural information available:
-
EI (Hard Ionization): Induces extensive fragmentation, primarily driven by radical-site initiation. It is the gold standard for library matching and identifying the acyl moiety (benzoyl core).
-
ESI (Soft Ionization): Generates protonated molecular ions
. Fragmentation is driven by Collision-Induced Dissociation (CID), favoring charge-site initiation and providing high sensitivity for quantification in complex biological matrices.
Critical Insight: The "fingerprint" of a DEB derivative is defined by the stability of the benzoyl cation (acylium ion). Understanding how ring substituents stabilize or destabilize this core ion is the key to interpreting these spectra.
Mechanistic Fragmentation Pathways[1][2][3]
To interpret the spectra correctly, one must visualize the energy flow through the molecule. The fragmentation is dominated by
The Fragmentation Logic
-
EI Pathway (Radical Driven): The molecular ion
is formed. The radical site typically localizes on the amide nitrogen or oxygen. Homolytic -cleavage expels the stable diethylamino radical ( ), leaving the resonance-stabilized benzoyl cation. -
ESI Pathway (Charge Driven): Protonation occurs on the amide oxygen (kinetic control) or nitrogen (thermodynamic control). CID energy drives a heterolytic cleavage, expelling neutral diethylamine and forming the same benzoyl cation, or initiating a McLafferty-type rearrangement involving the ethyl groups.
Visualization: Fragmentation Pathways (DOT)
Figure 1: Dual-pathway fragmentation mechanism comparing Radical-Induced Dissociation (EI) and Collision-Induced Dissociation (ESI) for diethylbenzamides.
Comparative Analysis: EI vs. ESI Performance
The following data compares the fragmentation of N,N-Diethyl-m-toluamide (DEET) , the archetypal DEB derivative (MW 191.13).
Table 1: Spectral Signature Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Molecular Ion | Low abundance ( | Dominant Base Peak ( |
| Base Peak | ||
| Key Neutral Losses | Loss of | Loss of |
| Diagnostic Utility | Structural Confirmation. The | Quantification. The |
| Substituent Sensitivity | High. EWGs (e.g., -NO2) destabilize the acylium ion, reducing the base peak intensity. | Moderate. Proton affinity of the amide oxygen dictates ionization efficiency more than fragmentation. |
Substituent Effects (The "Why" behind the peaks)
When analyzing unknown DEB derivatives, the intensity of the acylium ion (the fragment corresponding to the ring + carbonyl) is governed by the electronic nature of the ring substituents:
-
Electron Donating Groups (EDG): (e.g., -CH3, -OCH3).
-
Effect: Stabilize the positive charge on the acylium ion via resonance or induction.
-
Result: The acylium ion peak is intense and often the base peak in EI.
-
-
Electron Withdrawing Groups (EWG): (e.g., -Cl, -NO2).
-
Effect: Destabilize the acylium cation.
-
Result: The molecular ion may be more prominent, or alternative fragmentation pathways (e.g., ring cleavage) may compete.
-
Validated Experimental Protocol
To ensure reproducibility and data integrity (Trustworthiness), this protocol uses an "Orthogonal Validation" approach, using both GC-MS (EI) and LC-MS/MS (ESI) to characterize the analyte.
Workflow Visualization (DOT)
Figure 2: Orthogonal workflow ensuring structural identification (EI) and quantitative sensitivity (ESI).
Step-by-Step Methodology
A. Sample Preparation
-
Solvent: Dissolve 1 mg of DEB derivative in 1 mL Methanol (LC-MS grade).
-
Dilution: Dilute to 1 µg/mL with 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? It ensures the amide is fully protonated
for ESI efficiency.
-
B. GC-MS Conditions (Structural ID)
-
Column: HP-5ms (30m x 0.25mm, 0.25µm).
-
Inlet: Splitless, 250°C.
-
Scan Range:
40–400. -
Self-Validation Check: Verify the presence of the
72 peak (diethylamine radical loss) and the specific acylium ion (e.g., 105 for unsubstituted, 119 for methyl-substituted).
C. LC-MS/MS Conditions (Quantification)
-
Source: ESI Positive Mode.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Collision Energy (CE) Ramp:
-
Perform a "breakdown curve" experiment. Inject the sample while ramping CE from 10V to 60V.
-
Observation: At low CE (10-20V),
dominates. At optimal CE (usually 25-35V), the acylium ion becomes the base peak. -
High Energy:[2][4] At >50V, secondary fragmentation (loss of CO from the acylium ion to form the phenyl cation) occurs.
-
References
-
Fragmentation of Amides by EI and HRESI. RSC Advances. (2018). Detailed mechanism of N-CO bond cleavage and acylium ion formation.
-
Mass Spectrometry of Aromatic Cyclic Imides and Amides. Arkivoc. (2010).[1] Discussion on electron ionization induced decomposition and substituent effects.
-
Quantification of DEET and Metabolites by LC-MS/MS. Journal of Chromatography B. (2018). Protocols for MRM transitions and ESI optimization for diethylbenzamides.
-
Collision-Induced Dissociation (CID) Mechanisms. Journal of the American Society for Mass Spectrometry. (2004). Fundamental principles of amide bond cleavage in tandem MS.
-
NIST Chemistry WebBook. Standard EI spectra for N,N-diethyl-m-toluamide (DEET).
Sources
Comparative Guide: Benzamide vs. Sulfonamide Scaffolds in Antiviral Potency
Focus Application: Viral Capsid Assembly Modulators (CAMs) & Protease Inhibition Target Pathogens: Hepatitis B Virus (HBV), Enteroviruses, HIV-1
Executive Summary
In the landscape of small-molecule antivirals, Benzamides and Sulfonamides (specifically Sulfamoylbenzamides or SBAs in the context of HBV) represent two distinct pharmacophores that dominate the field of Capsid Assembly Modulators (CAMs).
While traditional sulfonamides are historically antibacterial, their integration into antiviral scaffolds (SBAs) has created the "Gold Standard" for Class II HBV capsid inhibitors (e.g., NVR 3-778). In contrast, Benzamide derivatives exhibit broader versatility, acting as potent capsid stabilizers in Enteroviruses (preventing uncoating) and emerging as alternative CAM scaffolds in HBV with distinct resistance profiles.
Key Verdict:
-
Potency: Sulfamoylbenzamides (SBAs) generally exhibit superior potency (sub-micromolar EC50) and established Proof-of-Concept in HBV clinical trials.
-
Mechanism: SBAs predominantly induce Class II modulation (formation of empty, non-infectious capsids). Benzamides are versatile, capable of acting as Class I (aberrant aggregation) or Class II modulators depending on substitution patterns, and are the primary scaffold for Enterovirus capsid binding.
-
DMPK: SBAs often suffer from solubility issues requiring formulation optimization. Benzamides generally offer more tunable physicochemical properties.
Mechanistic Foundations: The Pharmacophore Divergence
To understand the potency differences, one must analyze the structural biology of the target engagement.
Hepatitis B Virus (HBV) Context
Both scaffolds target the HAP Pocket (Hydrophobic Pocket) located at the dimer-dimer interface of the HBV Core Protein (Cp).[1]
-
Sulfamoylbenzamides (SBAs):
-
Mechanism: The sulfonamide moiety forms critical hydrogen bonds with Trp102 and interacts with the hydrophobic sub-pocket.
-
Outcome: They accelerate capsid assembly kinetics but "trick" the virus into forming empty capsids (Class II) lacking the pre-genomic RNA (pgRNA). This is a "morphological trap."
-
-
Benzamides (Phenylbenzamides/Heteroaryldihydropyrimidines):
-
Mechanism: Benzamides bind the same pocket but often induce a slight conformational shift in the dimer interface.
-
Outcome: Depending on the "C-ring" substituents, they can induce empty capsids (Class II) or massive, aberrant polymer aggregation (Class I).
-
Enterovirus Context[6][7]
-
Benzamides: Act as "molecular glue." They bind into the hydrophobic pocket of the VP1 capsid protein.
-
Effect: They stabilize the virion so rigidly that it cannot undergo the conformational change required to uncoat and release its RNA genome into the host cell.
-
Visualization: Mechanism of Action Pathways
Figure 1: Comparative mechanistic pathways of SBA and Benzamide scaffolds in HBV and Enterovirus interference.
Comparative Potency Analysis
The following data aggregates experimental results from key studies comparing these scaffolds directly or in parallel assays.
HBV Capsid Assembly Modulation (In Vitro)
| Compound Class | Representative ID | EC50 (Antiviral) | CC50 (Cytotoxicity) | Selectivity Index (SI) | Mechanism Type |
| Sulfamoylbenzamide | NVR 3-778 | 0.73 µM | 23.4 µM | ~32 | Class II (Empty) |
| Sulfamoylbenzamide | Compound 7b | 0.83 µM | 19.4 µM | ~23 | Class II (Empty) |
| Benzamide | WAI-5 | 11.17 µM | >20 µM | >1.8 | Class II |
| Benzamide | Compound 11g | 1.74 µM | >100 µM | >57 | Class II |
| Benzamide | Compound 11n | 1.90 µM | >100 µM | >52 | Class II |
Analysis:
-
Optimization: Optimized Benzamides (11g) are closing the gap (1.74 µM) and notably exhibit superior Selectivity Indices (SI) due to lower cytotoxicity profiles compared to the sulfonamide derivatives.
Enterovirus (Coxsackie B3/A9) Inhibition[7]
| Compound Class | Representative ID | EC50 (Antiviral) | Mechanism |
| Benzamide | CL213 | 1.0 µM | Capsid Binder (Stabilizer) |
| Benzamide | CL212 | ~3-5 µM | Capsid Binder (Stabilizer) |
| Sulfonamide | N/A | >50 µM | Generally inactive in this pocket |
Analysis:
-
Benzamides are the clear winner for Enteroviruses. The sulfonamide moiety is sterically or electronically unfavorable for the VP1 pocket of Coxsackieviruses.
Experimental Protocols for Potency Validation
To objectively compare these scaffolds in your own lab, use the following self-validating workflow.
Protocol A: HBV Replication Inhibition (qPCR)
Objective: Determine EC50 based on reduction of intracellular HBV DNA.
-
Cell Culture: Seed HepG2.2.15 cells (stably expressing HBV) at
cells/well in 96-well collagen-coated plates. -
Treatment:
-
Prepare serial dilutions (0.01 µM to 100 µM) of Test Compound A (Benzamide) and Test Compound B (SBA).
-
Include Entecavir (ETV) (20 nM) as a positive control for polymerase inhibition (reference).
-
Include DMSO (0.5%) as vehicle control.
-
Incubate for 6 days, refreshing media + drug every 2 days.
-
-
DNA Extraction: Lyse cells using lysis buffer (10 mM Tris-HCl, 1 mM EDTA, 1% NP-40). Digest with Proteinase K.
-
Quantification (qPCR):
-
Target: HBV S gene.
-
Primers: Forward (5'-CCTCTTCATCCTGCTGCTAT-3'), Reverse (5'-GACCAATTTATGCCTACAGC-3').
-
Probe: FAM-labeled.
-
-
Calculation: Normalize HBV DNA copies against cell viability (measured via CCK-8 or Neutral Red assay in parallel plates).
Protocol B: Distinguishing Mechanism (Native Agarose Gel Electrophoresis - NAGE)
Objective: Differentiate Class I (Aggregation) vs. Class II (Empty Capsid) mechanisms.
-
Lysate Preparation: Treat HepG2.2.15 cells with compound at
for 3 days. Lyse cells in non-denaturing buffer (Tris-NaCl-NP40). -
Electrophoresis:
-
Load lysates onto a 1% agarose gel .
-
Run at 80V for 2 hours in TBE buffer.
-
-
Transfer & Blotting:
-
Transfer to nitrocellulose membrane.
-
Probe 1 (Capsid): Anti-HBcAg antibody (detects total capsids).
-
Probe 2 (Genome): Hybridize with a DIG-labeled HBV DNA probe (detects only DNA-containing capsids).
-
-
Interpretation:
-
SBA (Class II): Strong signal in Anti-HBcAg (capsid intact) but loss of signal in DNA probe (empty).
-
Benzamide (Class I): Smear or loss of signal in both due to formation of large, insoluble aggregates that do not enter the gel.
-
Visualization: Experimental Workflow
Figure 2: Dual-pathway workflow for validating antiviral potency and mechanistic classification.
References
-
Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly. Journal of Virology. [Link]
-
Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication. Journal of Medicinal Chemistry. [Link]
-
Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Viruses. [Link]
-
Pharmacophore-Based Virtual Screening and Structural Modification of Novel Benzamide Derivatives as HBV Capsid Assembly Modulators. Chemical and Pharmaceutical Bulletin. [Link]
-
Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of sulfamoylbenzamide-based capsid assembly modulators for hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacophore-Based Virtual Screening and Structural Modification of Novel Benzamide Derivatives as HBV Capsid Assembly Modulators [jstage.jst.go.jp]
Comparative Guide: Validating Purity of 4-(aminomethyl)-N,N-diethylbenzamide for Biological Assays
Executive Summary
4-(aminomethyl)-N,N-diethylbenzamide is a critical bifunctional building block often used in medicinal chemistry as a linker or a pharmacophore fragment.[1] Its structure contains a diethylbenzamide core (structurally related to DEET and benzamide-class inhibitors) and a reactive primary amine handle.[1]
In biological assays, "Standard Synthesis Grade" (95-98%) purity is frequently insufficient. Residual synthetic precursors (often nitriles or reactive halides) and degradation products (hydrolyzed benzoic acids) can induce false positives in enzymatic assays or unexpected cytotoxicity in cell-based models.[1]
This guide outlines the rigorous validation protocol required to transition this compound from a chemical reagent to a Bio-Verified Probe , comparing it against standard alternatives.
Part 1: The Problem with "Standard" Grades
When sourcing this compound, researchers typically encounter two grades. The difference in biological performance is non-linear; a 2% impurity profile can cause a 100% failure in sensitive assays.[1]
| Feature | Candidate A: Bio-Verified Grade (Recommended) | Candidate B: Standard Synthesis Grade (Alternative) | Biological Consequence of Candidate B |
| Purity (HPLC) | >99.5% (Area %) | 95% - 98% | The remaining 2-5% often contains reactive intermediates that bind non-specifically to proteins.[1] |
| Primary Impurity | None detectable | 4-cyanobenzamide or 4-(aminomethyl)benzoic acid | Nitriles are cytotoxic; Acids alter local pH in micro-well assays, affecting enzymatic rates.[1] |
| Residual Solvent | <50 ppm (via qNMR) | DMF / DCM / TEA traces | DMF is known to inhibit certain kinases and alter cell membrane permeability.[1] |
| Salt Form | Stoichiometric HCl or TFA salt | Variable / Free base mixtures | Inconsistent solubility leads to erratic IC50 values.[1] |
Part 2: Analytical Validation (The "Hard" Science)
To validate the purity of this compound, you must employ a self-validating orthogonal approach. Relying solely on UV-HPLC is dangerous because the aliphatic amine tail has low UV absorbance compared to the benzamide core.[1]
Protocol 1: Reversed-Phase HPLC with Amine-Specific Conditions
Standard neutral gradients fail to retain the polar primary amine.[1] You must use an acidic mobile phase to protonate the amine (
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: 254 nm (Benzamide absorption) AND 210 nm (Amine/Aliphatic absorption).[1]
Acceptance Criteria:
-
Single peak at >99.5% integration at 254 nm.[1]
-
No "shoulder" peaks (indicates partial hydrolysis of the amide).[1]
-
Retention time shift must match the reference standard exactly (confirming salt formation).[1]
Protocol 2: Quantitative NMR (qNMR) for Solvents
Solvents like DMF and Triethylamine (TEA) are common in the synthesis of benzamides but are invisible in standard LC-MS runs.[1]
-
Method: Dissolve 10 mg in
or . Add an internal standard (e.g., Maleic Acid). -
Target: Integrate the ethyl signals of the benzamide (approx 1.1 ppm and 3.3 ppm).
-
Check: Look for singlet peaks at 2.7-2.9 ppm (DMF) or quartets at 3.0 ppm (TEA).[1]
-
Limit: Total residual solvent must be
for cell assays.[1]
Part 3: Biological Validation (The "Soft" Science)
Chemical purity does not guarantee biological inertness.[1] You must validate that the compound acts via the intended mechanism and not via "off-target" toxicity caused by the primary amine group.[1]
Workflow Diagram: The Validation Logic
The following diagram illustrates the decision matrix for validating the compound before it enters a high-throughput screening (HTS) campaign.
Caption: Figure 1. Step-wise validation workflow ensuring both chemical integrity and biological compatibility.
Protocol 3: Cytotoxicity & Interference Check
Primary amines can be cytotoxic at high concentrations due to lysosomotropism (accumulation in acidic organelles).
-
Cell Line: HEK293 or CHO cells (Standard robust lines).
-
Dosing: 0.1
to 100 (8-point dilution). -
Readout: ATP-based viability assay (e.g., CellTiter-Glo).
-
The "False Positive" Check:
-
Run the assay without cells but with the detection reagent and the compound.[1]
-
Result: If the signal decreases as compound concentration increases, the benzamide is quenching the luciferase signal (Interference), invalidating the data.
-
Part 4: Mechanism of Impurity Interference
Why does purity matter specifically for this benzamide derivative? The diagram below details the "Impurity Cascade" where specific degradation products attack specific assay components.
Caption: Figure 2. The Impurity Cascade showing how specific chemical contaminants in this compound lead to assay failure.
References
-
International Council for Harmonisation (ICH). "ICH Q3A(R2) Impurities in New Drug Substances."[1][3][4][5] ICH Guidelines, 2006.[6] [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4284 (Diethyltoluamide/DEET Analogues)." PubChem, Accessed 2024. [Link]
-
Arrowsmith, C. H., et al. "The promise and peril of chemical probes." Nature Chemical Biology, vol. 11, no. 8, 2015, pp. 536–541. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
A Researcher's Guide to the In Vitro Metabolic Stability of 4-(Aminomethyl)benzamide in Liver Microsomes
An Objective Comparison and Methodological Deep-Dive for Drug Development Professionals
In the landscape of preclinical drug development, understanding a compound's metabolic fate is a cornerstone of predicting its in vivo pharmacokinetic profile. This guide offers a detailed examination of the in vitro metabolic stability of 4-(aminomethyl)benzamide, a crucial parameter for any researcher in the pharmaceutical sciences. We will delve into the established methodologies for this assessment using liver microsomes, present a comparative analysis with benchmark compounds, and provide the scientific rationale behind the experimental design.
The Critical Role of Metabolic Stability in Drug Discovery
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations in the body, while a compound that is too stable might accumulate and cause toxicity. Early assessment of metabolic stability using in vitro systems like liver microsomes is essential for identifying and optimizing drug candidates, thereby preventing the progression of compounds with unfavorable pharmacokinetic properties into more resource-intensive in vivo studies.[2][3]
The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes, located in the endoplasmic reticulum, playing a dominant role.[4] Liver microsomes, which are vesicles of the endoplasmic reticulum, are enriched with these Phase I metabolic enzymes and provide a simple, cost-effective, and high-throughput-compatible system to evaluate the intrinsic clearance of a compound.[5][6]
The In Vitro Liver Microsomal Stability Assay: A Mechanistic Overview
The assay quantifies the rate at which a parent compound is eliminated when incubated with liver microsomes. This process is primarily driven by oxidative reactions catalyzed by CYP enzymes, which require Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a critical cofactor.[4] By measuring the disappearance of the test compound over a set time course, we can calculate key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[2][7]
A key aspect of this assay is its self-validating nature. The inclusion of a negative control, where the reaction is run without the NADPH cofactor, ensures that any observed compound disappearance is due to enzymatic metabolism and not other factors like chemical instability.[4][8] Conversely, positive control compounds with known metabolic fates are used to confirm the metabolic competency of the microsomal batch.[5]
Experimental Protocol: Determining the Metabolic Stability of 4-(Aminomethyl)benzamide
This protocol provides a robust, step-by-step methodology for assessing the metabolic stability of 4-(aminomethyl)benzamide in human liver microsomes.
A. Reagents and Materials:
-
4-(aminomethyl)benzamide
-
Pooled Human Liver Microsomes (e.g., from XenoTech, LLC)[9]
-
Potassium Phosphate Buffer (100 mM, pH 7.4)[9]
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10]
-
Positive Control Compounds: Verapamil (high clearance), Warfarin (low clearance)[5][11]
-
Quenching Solution: Acetonitrile with an appropriate internal standard (IS)[8][9]
-
LC-MS/MS system for analysis[7]
B. Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of 4-(aminomethyl)benzamide (e.g., 10 mM in DMSO).[8]
-
Prepare working solutions of the test compound and positive controls by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).[9]
-
Thaw the human liver microsomes on ice immediately before use.[9] Prepare a microsomal working suspension in cold phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).[2][4]
-
-
Incubation Setup:
-
In a 96-well plate, add the microsomal working suspension to each well.
-
Add the working solution of 4-(aminomethyl)benzamide, Verapamil, or Warfarin to their respective wells.
-
Include a "-NADPH" control for each compound by adding buffer instead of the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for approximately 10 minutes to equilibrate the temperature.[8][10]
-
-
Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" controls.[5]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of the cold acetonitrile quenching solution containing the internal standard.[8][9] The 0-minute time point sample is quenched immediately after adding the NADPH solution.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to precipitate the microsomal proteins.[8]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the remaining concentration of the parent compound at each time point, based on the peak area ratio of the analyte to the internal standard.[7][8]
-
C. Data Analysis:
-
Plot the natural logarithm of the percentage of 4-(aminomethyl)benzamide remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation) .[8]
Visualizing the Workflow
The following diagram illustrates the key stages of the in vitro metabolic stability assay.
Comparative Analysis of Metabolic Stability
While specific experimental data for 4-(aminomethyl)benzamide is not publicly available in the search results, we can infer its likely metabolic profile by comparing it to standard benchmark compounds. Benzamide derivatives are a common scaffold in medicinal chemistry, and their metabolic stability can vary widely based on their substituents.[12][13][14] The aminomethyl group in the 4-position is a potential site for metabolism. For instance, benzylic amines can undergo oxidation mediated by cytochrome P450 enzymes.[15][16]
To provide context, the table below presents typical metabolic stability data for well-characterized high and low-clearance compounds in human liver microsomes (HLM).
| Compound | Classification | Typical t½ (min) | Typical CLint (µL/min/mg protein) | Primary Metabolizing Enzymes |
| Verapamil | High Clearance | < 15 | > 130 | CYP3A4, CYP1A2, CYP2C |
| Propranolol | High Clearance | < 20 | > 100 | CYP2D6, CYP1A2 |
| 4-(aminomethyl)benzamide | Test Compound | To Be Determined | To Be Determined | Hypothesized: CYPs |
| Warfarin | Low Clearance | > 60 | < 23 | CYP2C9 |
| Diazepam | Low Clearance | > 60 | < 23 | CYP3A4, CYP2C19 |
Note: The values for Verapamil, Propranolol, Warfarin, and Diazepam are representative and can vary between different batches of liver microsomes and experimental conditions.[5][17][18]
Based on its structure, 4-(aminomethyl)benzamide would be expected to undergo Phase I metabolism. The experimental protocol outlined above would allow researchers to precisely place it on this comparative scale. If the compound shows a short half-life (< 30 min), it would be classified as having high intrinsic clearance, suggesting rapid hepatic metabolism in vivo. Conversely, a long half-life (> 60 min) would indicate low intrinsic clearance and greater metabolic stability.
Conclusion
The in vitro liver microsomal stability assay is an indispensable tool in modern drug discovery. It provides a reliable and efficient method for characterizing the metabolic profile of new chemical entities like 4-(aminomethyl)benzamide. By following a well-structured protocol that includes appropriate controls, researchers can generate robust data on half-life and intrinsic clearance. This information, when compared against benchmark compounds, allows for an informed, data-driven approach to lead optimization, ultimately increasing the probability of developing a successful drug candidate.
References
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- BioDuro. (n.d.). ADME Microsomal Stability Assay.
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- ACS Figshare. (2008). Discovery of Novel, Potent Benzamide Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Exhibiting Oral Activity in an Enzyme Inhibition ex Vivo Model. Journal of Medicinal Chemistry.
- AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol.
- PubMed. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease.
- Mondal, S.K., et al. (2008). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert.
- ACS Publications. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry.
- ResearchGate. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool.
- PubMed. (n.d.). Inhibition by warfarin of liver microsomal vitamin K-reductase in warfarin-resistant and susceptible rats.
- PubMed. (2002). P450-mediated metabolism of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole- 5-carboxamide (DPC 423) and its analogues to aldoximes. Characterization of glutathione conjugates of postulated intermediates derived from aldoximes.
- WuXi AppTec. (n.d.). Metabolic Stability Study.
- PubMed. (2002). Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'- (methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. Characterization of unusual metabolites by liquid chromatography/mass spectrometry and NMR.
Sources
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mttlab.eu [mttlab.eu]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 7. nuvisan.com [nuvisan.com]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. mercell.com [mercell.com]
- 10. protocols.io [protocols.io]
- 11. Inhibition by warfarin of liver microsomal vitamin K-reductase in warfarin-resistant and susceptible rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acs.figshare.com [acs.figshare.com]
- 13. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. P450-mediated metabolism of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole- 5-carboxamide (DPC 423) and its analogues to aldoximes. Characterization of glutathione conjugates of postulated intermediates derived from aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'- (methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. Characterization of unusual metabolites by liquid chromatography/mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scialert.net [scialert.net]
- 18. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
